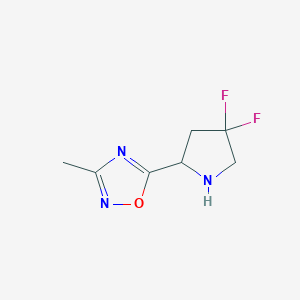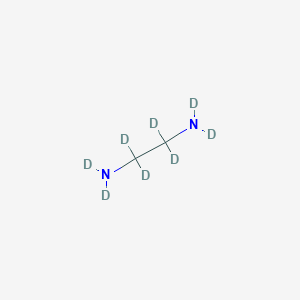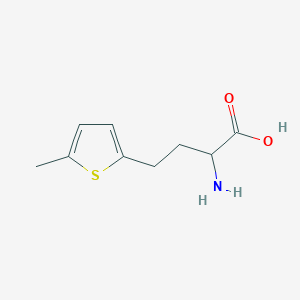![molecular formula C10H9ClN4 B1491419 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine CAS No. 1248264-56-3](/img/structure/B1491419.png)
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine
Overview
Description
“2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamines . Pyrimidinamines are known for their broad range of biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aminopyridines . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Scientific Research Applications
Synthesis and Characterization
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine and its derivatives have been synthesized for various scientific research applications. These compounds are characterized using techniques such as UV-visible, FT-IR, and NMR spectral studies to understand their structure and properties. For instance, pyrimidine salts synthesized with chloranilic and picric acids have shown significant antimicrobial activity, highlighting their potential as antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Antimicrobial and Antitubercular Activities
Several studies focus on the antimicrobial and antitubercular activities of pyrimidin-4-amine derivatives. These compounds exhibit promising antibacterial, antifungal, and antitubercular properties, offering insights into developing new therapeutic agents. For example, derivatives synthesized from aromatic amines and N-phenylacetamide were examined for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Compounds synthesized from pyrimidin-4-amine have been evaluated for their potential as antidepressant and nootropic agents. Research indicates that certain derivatives exhibit significant antidepressant activity, demonstrating the chemical scaffold's potential in CNS drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antiallergic Activity
The antiallergic activity of pyrimidin-4-amine derivatives has also been explored, with some compounds showing potential in inhibiting passive cutaneous anaphylaxis in rats. This research contributes to the development of new antiallergic medications (Lesher, Singh, & Mielens, 1982).
Drug Design and Cancer Research
One particular study reports on the synthesis, structure, and properties of a pyrimidin-4-amine derivative as a potential template for drug design against chronic myelogenous leukemia (CML), highlighting its role in cancer research and therapy development (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and disrupting the normal metabolic processes it regulates.
Biochemical Pathways
The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as changes in lipid metabolism and energy production within the cell.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with the acetyl-CoA carboxylase enzyme . By potentially inhibiting this enzyme, the compound could disrupt fatty acid biosynthesis and energy metabolism, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the acetyl-CoA carboxylase enzyme .
properties
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-3-9(15-10)14-7-8-1-4-12-5-2-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFOUYNIVZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




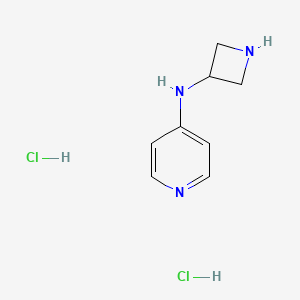
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
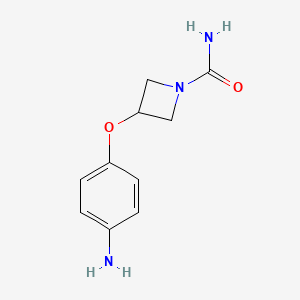

![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)

